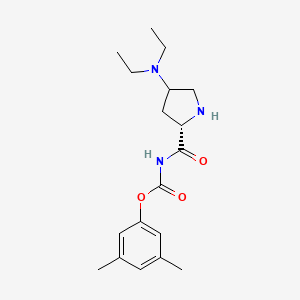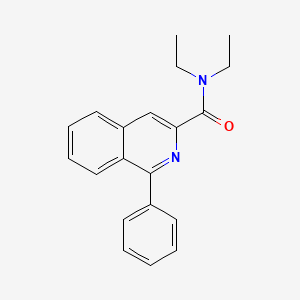![molecular formula C10H13N5O2 B15214433 Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]- CAS No. 192867-35-9](/img/structure/B15214433.png)
Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol is an organic compound that features a purine base with an allyloxy group and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to yield dihydropurines.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropurines.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling.
Pathways: It could modulate pathways related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups.
Diethanolamine: Contains two ethanolamine moieties.
Triethanolamine: Contains three ethanolamine moieties.
Uniqueness
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol is unique due to the presence of the purine base and the allyloxy group, which confer specific chemical properties and potential biological activities not found in simpler ethanolamine derivatives .
Properties
CAS No. |
192867-35-9 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[(6-prop-2-enoxy-7H-purin-2-yl)amino]ethanol |
InChI |
InChI=1S/C10H13N5O2/c1-2-5-17-9-7-8(13-6-12-7)14-10(15-9)11-3-4-16/h2,6,16H,1,3-5H2,(H2,11,12,13,14,15) |
InChI Key |
BZPOIPSDOITUOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC(=NC2=C1NC=N2)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



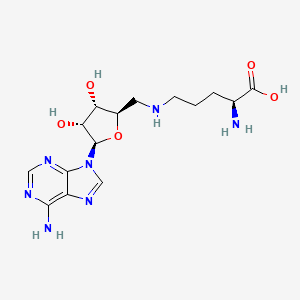
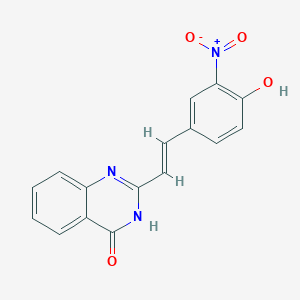
![1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one](/img/structure/B15214376.png)
![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
![2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214380.png)
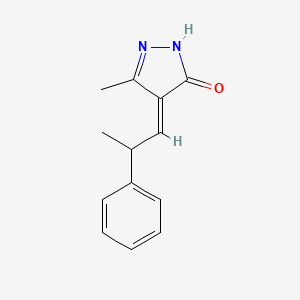
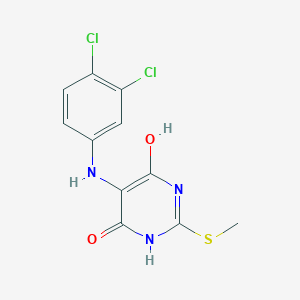
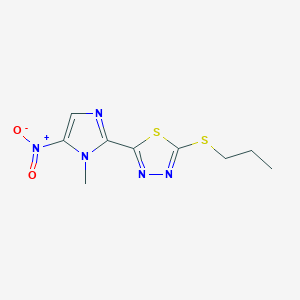
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
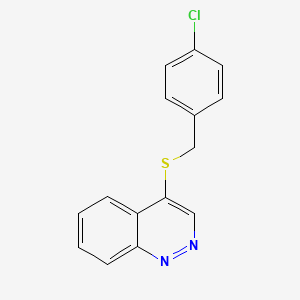
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
